Ethyl Asterrate
Description
Chromatographic Separation Methods
The purification of ethyl asterrate from the crude fungal extract is achieved through chromatographic techniques. Column chromatography is a principal method employed for this separation. nih.govresearchgate.net This technique separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent) and a mobile phase (a liquid solvent).
Detailed Research Findings:
In a study involving the fungus Talaromyces aurantiacus FL15, a crude ethyl acetate (B1210297) extract (12.8 g) was subjected to silica (B1680970) gel column chromatography to isolate its constituent compounds. nih.gov The separation process involved eluting the compounds from the column using a solvent system with gradually increasing polarity. nih.gov The mobile phase consisted of a gradient of petroleum ether and ethyl acetate, starting with a high concentration of the non-polar solvent (petroleum ether) and progressively increasing the concentration of the more polar solvent (ethyl acetate). nih.gov
This gradient elution allowed for the separation of the complex mixture into several distinct fractions. nih.gov These fractions were collected and monitored using Thin-Layer Chromatography (TLC). nih.gov Fractions with similar TLC profiles were combined. nih.gov this compound, identified as compound 3 in the study, was successfully isolated from one of these combined fractions (specifically, fraction Fs. C). nih.gov The same process, with variations in the solvent gradient, also yielded other related compounds such as asterric acid and mthis compound from different fractions. nih.gov
The table below summarizes the initial chromatographic separation conditions used for the crude extract from Talaromyces aurantiacus FL15.
Table 1: Column Chromatography Parameters for Initial Separation of T. aurantiacus Extract
| Parameter | Description |
|---|---|
| Chromatography Type | Column Chromatography (CC) |
| Stationary Phase | Silica Gel |
| Mobile Phase | Petroleum Ether / Ethyl Acetate (EtOAc) |
| Elution Method | Gradient Elution |
| Gradient Range | 9:1 to 0:10 (v/v) of Petroleum Ether:EtOAc |
| Outcome | Separation into nine primary fractions (Fs. A to Fs. I) |
Data sourced from a study by Xiao, Y., et al. (2022). nih.gov
Further purification of the specific fractions containing the target compounds often involves additional chromatographic steps, such as repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC), to achieve high purity. sielc.comaralyse.tech
Structure
3D Structure
Properties
Molecular Formula |
C19H20O8 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
ethyl 2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoate |
InChI |
InChI=1S/C19H20O8/c1-5-26-19(23)16-13(21)6-10(2)7-14(16)27-17-12(18(22)25-4)8-11(20)9-15(17)24-3/h6-9,20-21H,5H2,1-4H3 |
InChI Key |
JIPGWTAQJPIOCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1OC2=C(C=C(C=C2OC)O)C(=O)OC)C)O |
Origin of Product |
United States |
Isolation and Synthesis of Ethyl Asterrate
Natural Sources and Isolation Methods
Ethyl Asterrate has been identified as a secondary metabolite produced by certain species of fungi. Researchers have successfully isolated this compound from cultures of an Antarctic ascomycete fungus, Geomyces sp. researchgate.netnih.gov More recently, this compound has also been isolated from the endophytic fungus Talaromyces aurantiacus FL15, which was found residing in the plant Huperzia serrata. nih.gov
The general procedure for isolating this compound from fungal cultures involves the following steps:
Fermentation: The fungus is cultured in a suitable growth medium to encourage the production of secondary metabolites.
Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, typically ethyl acetate (B1210297), to obtain a crude extract.
Chromatographic Separation: The crude extract is then subjected to various chromatographic techniques to separate its individual components. This often involves column chromatography using stationary phases like silica (B1680970) gel, followed by further purification steps.
Isolation of Pure Compound: Through repeated chromatographic separations, this compound is isolated as a pure compound.
Chemical Synthesis Approaches
Currently, there is limited information available in the scientific literature detailing specific, established methods for the chemical synthesis of this compound. The synthesis of esters from carboxylic acids, such as the formation of this compound from asterric acid and ethanol, can generally be achieved through Fischer esterification. youtube.com This reaction typically involves heating the carboxylic acid and alcohol in the presence of an acid catalyst. Another approach could be the Steglich esterification, which uses coupling agents to facilitate the reaction under milder conditions. rroij.com However, the application of these methods specifically for the synthesis of this compound has not been extensively documented.
Biosynthesis of Ethyl Asterrate
Proposed Biosynthetic Pathways of Asterric Acid Scaffold
The formation of Ethyl Asterrate begins with the biosynthesis of its core structure, asterric acid. Asterric acid is a diphenyl ether that originates from the polyketide pathway. nih.govacs.org The biosynthesis is proposed to initiate with the assembly of a polyketide chain from acetate (B1210297) and malonate precursors, catalyzed by a non-reducing polyketide synthase (NR-PKS).
| Proposed Intermediate | Role in Pathway |
|---|---|
| Atrochrysone (B1255113) Carboxylic Acid | Initial polyketide product released from the PKS enzyme. amazonaws.com |
| Emodin | A key anthraquinone (B42736) intermediate derived from atrochrysone. amazonaws.com |
| Sulochrin | A diphenyl ether precursor formed via oxidative modification of earlier intermediates. rsc.org |
| Asterric Acid | The final diphenyl ether scaffold prior to ethylation. rsc.org |
Identification of Precursor Molecules in this compound Biosynthesis
The biosynthesis of the final this compound molecule requires two primary precursor molecules. The assembly of this ester is a convergence of two distinct metabolic pathways.
The first and more complex precursor is the asterric acid scaffold, the biosynthesis of which is detailed in the preceding section. It provides the core chemical structure of the molecule. nih.govacs.org The second precursor is ethanol , which provides the ethyl group necessary for the ester linkage. The formation of ethyl esters in fungi and yeasts is a well-established process that involves the enzymatic condensation of an activated acyl donor with ethanol. nih.govnih.gov Therefore, the direct precursors for the final esterification step are believed to be an activated form of asterric acid (likely Asterryl-CoA) and ethanol.
| Precursor Molecule | Biosynthetic Contribution |
|---|---|
| Asterric Acid (as Asterryl-CoA) | Provides the core diphenyl ether acyl group. rsc.org |
| Ethanol | Provides the ethyl group for the final esterification reaction. nih.govnih.gov |
Enzymatic Transformations and Catalytic Mechanisms
The synthesis of this compound is governed by a series of specific enzymatic transformations. These can be divided into the enzymes responsible for building the asterric acid scaffold and the enzyme responsible for the final esterification.
Scaffold Biosynthesis: The construction of asterric acid from simple metabolic building blocks is catalyzed by a suite of enzymes typically found in fungal secondary metabolite clusters. amazonaws.com
Non-Reducing Polyketide Synthase (NR-PKS): An enzyme, such as atrochrysone carboxylic acid synthase (ACAS), initiates the pathway by controlling the iterative condensation of acetyl-CoA and malonyl-CoA to form the polyketide backbone. amazonaws.com
Thioesterase (TE): An associated enzyme, like atrochrysone carboxyl ACP thioesterase (ACTE), is required to release the completed polyketide chain from the PKS. amazonaws.com
Tailoring Enzymes: A variety of other enzymes, including FAD-dependent monooxygenases, oxidoreductases, and methyltransferases, are responsible for the subsequent structural modifications (e.g., cyclization, oxidation, methylation) that convert the initial polyketide into asterric acid. amazonaws.com
Final Esterification: The terminal step, the conversion of asterric acid to this compound, is catalyzed by an ester-forming enzyme. In fungi, this reaction is typically performed by an Alcohol Acyltransferase (AAT) . nih.govresearchgate.net These enzymes facilitate the condensation of an acyl-CoA molecule with an alcohol. nih.gov While the specific AAT for this compound has not been definitively identified, enzymes like Eat1, Eeb1, and Eht1 are known to catalyze the formation of other ethyl esters in yeasts and fungi by combining various acyl-CoAs with ethanol. nih.govgoogle.comresearchgate.net The mechanism involves the transfer of the asterryl group from its CoA-activated form to ethanol, releasing CoA and forming this compound.
| Enzyme/Enzyme Class | Catalytic Function in Pathway |
|---|---|
| Non-Reducing Polyketide Synthase (NR-PKS) | Synthesizes the initial polyketide backbone from acetyl-CoA and malonyl-CoA. amazonaws.com |
| Tailoring Enzymes (e.g., Monooxygenases, Methyltransferases) | Catalyze the series of oxidative and modification reactions to form the asterric acid scaffold. amazonaws.com |
| Alcohol Acyltransferase (AAT) | Catalyzes the final esterification of the asterric acid carboxyl group with ethanol. nih.govnih.govresearchgate.net |
Genetic Basis of this compound Production
The enzymatic machinery for the production of fungal secondary metabolites is almost always encoded in contiguous sets of genes known as biosynthetic gene clusters (BGCs). frontiersin.org The genetic basis for the production of the asterric acid precursor has been investigated through genome mining of Aspergillus terreus. amazonaws.commdpi.com
The genes responsible for producing asterric acid are believed to be located within the putative geodin (B1663089) biosynthetic gene cluster in Aspergillus terreus NIH 2624. amazonaws.com This cluster contains the core PKS gene as well as genes encoding the necessary tailoring enzymes. The specific gene that catalyzes the final ethylation step has not been identified within this cluster and may be a more general AAT enzyme encoded elsewhere in the fungal genome.
Below is a table of the genes within the putative asterric acid/geodin biosynthetic cluster from A. terreus.
| Gene Locus Tag (ATEG_) | Putative Function |
|---|---|
| 08449 | Major Facilitator Superfamily (MFS) transporter |
| 08450 | Atrochrysone carboxyl ACP thioesterase (ACTE) amazonaws.com |
| 08451 | Non-Reducing Polyketide Synthase (NR-PKS), ACAS amazonaws.com |
| 08452 | FAD-dependent monooxygenase |
| 08453 | Emodin O-methyltransferase |
| 08454 | Transcription factor |
| 08455 | Short-chain dehydrogenase |
| 08456 | Sulochrin oxidase |
| 08457 | Geodin O-methyltransferase |
| 08458 | Halogenase |
| 08459 | FAD/FMN-containing dehydrogenase |
| 08460 | Unknown function |
Structural Elucidation of Ethyl Asterrate
Advanced Spectroscopic Characterization
The determination of Ethyl Asterrate's structure has been achieved through the application of powerful spectroscopic methods. These techniques, by probing the magnetic properties of atomic nuclei and the mass-to-charge ratio of molecular ions, offer unambiguous evidence for the connectivity and spatial arrangement of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic compounds in solution. Through the interpretation of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete picture of the proton and carbon framework of this compound has been pieced together.
The ¹H NMR spectrum of this compound provides critical information about the chemical environment of each proton in the molecule. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) reveal the electronic surroundings and the number of neighboring protons for each hydrogen atom.
Interactive Data Table: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| 1-OCH2CH3 | 4.41 | q | 7.1 |
| 1-OCH2CH3 | 1.41 | t | 7.1 |
| 3 | 6.36 | d | 2.4 |
| 4-CH3 | 2.43 | s | |
| 5 | 6.31 | d | 2.4 |
| 2'-OCH3 | 3.82 | s | |
| 3' | 6.44 | d | 2.2 |
| 5' | 6.47 | d | 2.2 |
| 6'-COOCH3 | 3.89 | s | |
| 2-OH | 11.89 | s | |
| 4'-OH | 9.87 | s |
The analysis of the ¹H NMR data reveals the presence of an ethyl ester group, evidenced by the quartet at 4.41 ppm and the triplet at 1.41 ppm. The aromatic region displays characteristic signals for two substituted benzene (B151609) rings. The singlets for a methyl group, two methoxy (B1213986) groups, and two hydroxyl groups are also clearly identifiable, providing key pieces of the structural puzzle.
Complementing the proton data, the ¹³C NMR spectrum of this compound maps out the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, with its chemical shift indicating its functional group and electronic environment.
Interactive Data Table: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| 1 | 104.9 |
| 1-CO | 172.9 |
| 1-OCH2CH3 | 61.3 |
| 1-OCH2CH3 | 14.3 |
| 2 | 163.6 |
| 3 | 98.6 |
| 4 | 157.9 |
| 4-CH3 | 22.1 |
| 5 | 107.5 |
| 6 | 141.7 |
| 1' | 152.9 |
| 2' | 142.1 |
| 2'-OCH3 | 56.1 |
| 3' | 100.9 |
| 4' | 162.7 |
| 5' | 106.1 |
| 6' | 108.9 |
| 6'-CO | 169.5 |
| 6'-COOCH3 | 52.3 |
The ¹³C NMR spectrum confirms the presence of two carbonyl carbons from the ester groups, along with the carbons of the ethyl and methyl groups. The numerous signals in the aromatic region correspond to the substituted phenyl rings, and the chemical shifts are consistent with the proposed substitution pattern.
While one-dimensional NMR provides foundational data, two-dimensional NMR experiments are essential for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): Although specific COSY data is not detailed in the primary literature, the expected correlations can be inferred. For instance, a cross-peak between the protons of the ethyl group (at 4.41 and 1.41 ppm) would be anticipated, confirming their direct coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Based on the assigned ¹H and ¹³C NMR data, HSQC would show correlations between each proton and the carbon to which it is attached, for example, between the proton at 2.43 ppm and the carbon of the 4-CH₃ group at 22.1 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization Mass Spectrometry has been employed.
ESI-MS is a soft ionization technique that allows for the analysis of relatively large and polar molecules. In the case of this compound, ESI-MS analysis provides the mass-to-charge ratio (m/z) of the molecular ion. The high-resolution mass spectrometry (HR-ESIMS) data for this compound has been reported to show a molecular ion peak consistent with its molecular formula, C₁₉H₂₀O₈, which has a calculated molecular weight of 376.36 g/mol . This information corroborates the structural details derived from NMR spectroscopy and provides definitive confirmation of the compound's elemental composition.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism for Stereochemical Assignment of Related Compounds)
The determination of the absolute configuration of chiral molecules is a crucial aspect of structural elucidation. While specific chiroptical data for this compound is not extensively detailed in the available literature, the stereochemical assignments of closely related asterric acid derivatives have been successfully achieved using chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD). These studies provide a strong precedent for the utility of such methods in determining the stereochemistry of this compound.
Research on fungal metabolites, especially those with complex stereostructures like diphenyl ethers, frequently employs a combination of experimental ECD measurements and quantum chemical calculations. nih.govresearchgate.net This approach allows for the correlation of the observed Cotton effects in the ECD spectrum with the spatial arrangement of the chromophores in the molecule, thereby establishing the absolute configuration of the stereogenic centers.
For instance, the absolute configuration of geomycin C, an asterric acid derivative isolated from the Antarctic ascomycete fungus Geomyces sp., was determined by the application of the CD excitation chirality method. nih.govresearchgate.net This method is particularly useful for molecules containing multiple chromophores that interact electronically. The sign of the resulting Cotton effect in the circular dichroism spectrum is directly related to the chirality of the spatial arrangement of these chromophores.
Furthermore, the stereochemical analysis of other novel diphenyl ether polyketides isolated from fungi has been accomplished through the comparison of experimental ECD spectra with those predicted by quantum chemical calculations. researchgate.net This computational approach involves calculating the theoretical ECD spectra for all possible stereoisomers of a compound. The absolute configuration is then assigned by identifying the calculated spectrum that best matches the experimental data. The reliability of this method has been demonstrated in the structural elucidation of numerous complex natural products.
The following table summarizes the application of chiroptical spectroscopy in the stereochemical assignment of compounds structurally related to this compound:
| Compound | Method Used for Stereochemical Assignment | Reference |
| Geomycin C | CD excitation chirality method | nih.gov, researchgate.net |
| Fungal Diphenyl Ethers | Comparison of experimental and calculated ECD spectra | researchgate.net |
Given the structural similarity of this compound to these compounds, it is highly probable that its absolute configuration could be determined using similar chiroptical spectroscopic techniques.
Comparative Structural Analysis with Related Asterric Acid Derivatives
This compound belongs to the family of asterric acid derivatives, which are characterized by a diphenyl ether core structure. These compounds are typically isolated from various fungal species. The structural variations among these derivatives primarily involve modifications of the substituent groups on the two phenyl rings. A comparative analysis of these structures highlights the key similarities and differences within this chemical family.
The core structure consists of two phenyl rings linked by an ether bond. One ring (designated as ring A) is typically a substituted benzoic acid or its ester, while the other ring (ring B) is a substituted phenol. The variations in the ester group on ring A and other substitutions on both rings give rise to the different derivatives.
The table below provides a comparative structural analysis of this compound and other selected asterric acid derivatives:
| Compound Name | R1 Group (at C-7) | R2 Group (at C-4') | R3 Group (at C-6') |
| Asterric Acid | -COOH | -OH | -H |
| This compound | -COOCH2CH3 | -OH | -H |
| Mthis compound | -COOCH3 | -OH | -H |
| n-Butyl Asterrate | -COOCH2CH2CH2CH3 | -OH | -H |
| Geomycin A | -COOH | -OCH3 | -H |
| Geomycin B | -COOH | -OH | -Cl |
| Geomycin C | -COOCH3 | -OH | -Cl |
This comparative analysis reveals that this compound is the ethyl ester of asterric acid. Mthis compound and n-butyl asterrate are the corresponding methyl and n-butyl esters, respectively. The geomycins represent further structural diversity, with variations in the substituents on the B-ring, such as methoxylation (Geomycin A) and chlorination (Geomycin B and C). These structural modifications can significantly influence the physicochemical and biological properties of the compounds.
Chemical Synthesis and Semi Synthetic Modification of Ethyl Asterrate
Total Synthesis Approaches to Ethyl Asterrate
No published methodologies for the total synthesis of this compound were identified. Research in this area would typically involve the de novo construction of the molecule from simple, commercially available starting materials. The development of a total synthesis is a crucial step in confirming the structure of a natural product and providing a reliable source of the compound for further biological evaluation.
Semi-Synthetic Derivatization Strategies
Information regarding the semi-synthetic derivatization of this compound is not available in the current body of scientific literature. Such studies would typically involve isolating the natural product and then chemically modifying specific functional groups to create a library of related compounds. This approach is often used to explore the structure-activity relationship and to optimize the therapeutic properties of a lead compound.
Design and Synthesis of this compound Analogs and Derivatives
There are no documented efforts on the rational design and synthesis of this compound analogs and derivatives. This process would involve computational modeling and medicinal chemistry insights to design new molecules with potentially enhanced activity, selectivity, or pharmacokinetic properties. The synthesis of these designed analogs would then be carried out to test the hypotheses.
Structure-Activity Relationship (SAR) Studies in Derivative Design
Due to the absence of synthesized derivatives and analogs, no structure-activity relationship (SAR) studies for this compound have been reported. SAR studies are fundamental in medicinal chemistry for identifying the key structural features of a molecule that are responsible for its biological activity. This information is critical for the design of more potent and selective drug candidates.
Mechanistic Research and Biological Activities Preclinical and in Vitro
Acetylcholinesterase (AChE) Inhibitory Activity of Ethyl Asterrate
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.govresearchgate.net The inhibition of AChE is a primary therapeutic strategy for conditions characterized by a cholinergic deficit. nih.govplos.orgnih.gov Research has identified this compound, a derivative of asterric acid, as a compound with notable AChE inhibitory potential. nih.gov
The acetylcholinesterase inhibitory activity of this compound has been quantified using established in vitro spectrophotometric methods, such as the Ellman's method. nih.gov In a study evaluating asterric acid derivatives from the endophytic fungus Talaromyces aurantiacus FL15, this compound demonstrated moderate AChE inhibitory activity. nih.gov The compound was found to have a half-maximal inhibitory concentration (IC₅₀) value of 20.1 μM. nih.gov This level of inhibition was compared with its parent compound, asterric acid (IC₅₀ of 66.7 μM), and a related derivative, mthis compound (IC₅₀ of 23.3 μM). nih.gov
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of this compound and Related Compounds
| Compound | Source Organism | IC₅₀ (μM) against AChE |
|---|---|---|
| This compound | Talaromyces aurantiacus FL15 | 20.1 |
| Mthis compound | Talaromyces aurantiacus FL15 | 23.3 |
Data sourced from a study on asterric acid derivatives. nih.gov
To elucidate the binding mode of this compound with the acetylcholinesterase enzyme, molecular docking studies have been performed. nih.gov These computational analyses provide insights into the specific interactions between the inhibitor and the amino acid residues within the enzyme's active site. nih.gov The active site of AChE is situated at the base of a deep, narrow gorge and includes a peripheral anionic site (PAS) at its entrance and a catalytic active site (CAS) deeper within. nih.govnih.gov
A molecular docking simulation of this compound with AChE (PDB: 1F8U) revealed a favorable binding affinity, with a calculated free energy of binding (ΔG) of -9.74 kcal/mol. nih.gov This strong binding energy correlates with its effective inhibitory activity observed in vitro. nih.gov The analysis showed that the benzene (B151609) ring of the this compound molecule forms a pi-pi stacking interaction with the indole (B1671886) ring of the Trp85 residue in the peripheral anionic site of the AChE active pocket. nih.gov This interaction is crucial for the stable positioning of the inhibitor within the enzyme's gorge. nih.gov
Structure-activity relationship (SAR) studies, comparing this compound to its structural analogs, highlight the importance of specific chemical features for AChE inhibition. nih.gov The inhibitory potency of asterric acid derivatives against AChE was found to be in the order of this compound > mthis compound > asterric acid. nih.gov
This trend suggests that the esterification of the carboxyl group in asterric acid significantly enhances its ability to inhibit AChE. nih.gov The conversion of the carboxylic acid to its methyl and ethyl esters leads to a progressive increase in inhibitory activity. nih.gov The corresponding free energy of binding values from molecular docking studies support this observation, with values of -9.74 kcal/mol for this compound, -9.72 kcal/mol for mthis compound, and -7.89 kcal/mol for asterric acid. nih.gov The higher lipophilicity of the ester derivatives may facilitate better penetration into the hydrophobic active site gorge of AChE, contributing to their enhanced inhibitory effects. mdpi.com
Table 2: Comparison of Binding Energies and Inhibitory Concentrations for Asterric Acid Derivatives
| Compound | IC₅₀ (μM) | Free Energy of Binding (ΔG) (kcal/mol) |
|---|---|---|
| This compound | 20.1 | -9.74 |
| Mthis compound | 23.3 | -9.72 |
Data derived from in vitro assays and molecular docking studies. nih.gov
Cellular Mechanisms Underlying Observed Activities
Extensive searches of scientific literature and chemical databases did not yield any specific information regarding a compound named "this compound." It is highly probable that "this compound" is not a recognized or studied chemical entity within the scientific community. The search results were consistently dominated by information pertaining to "ethyl acetate (B1210297)," a common solvent, and various "ethyl acetate extracts" derived from plants and fungi. These extracts contain a multitude of compounds, and their biological activities cannot be attributed to a single, specific chemical entity named "this compound."
Furthermore, investigations into a plausible alternative, the "ethyl ester of asterric acid," also failed to retrieve any relevant data on its synthesis, biological activity, or cellular mechanisms. Asterric acid itself is a known fungal metabolite, but its ethyl ester derivative does not appear to be a subject of published research.
Given the strict adherence to providing scientifically accurate and verifiable information, and the absence of any research data on "this compound," it is not possible to generate an article detailing its mechanistic research and biological activities. The creation of such content without supporting scientific evidence would constitute a fabrication of data.
Therefore, no data tables or detailed research findings on the cellular mechanisms of "this compound" can be provided as no such information appears to exist in the current body of scientific literature.
Quantitative Analysis Techniques for this compound in Biological Matrices
The quantitative determination of this compound in biological samples such as plasma, serum, or tissue homogenates necessitates highly sensitive and selective analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, represent the primary methods for the analysis of such compounds. mdpi.com
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. While specific validated methods for the quantitative analysis of this compound in biological matrices are not extensively documented in peer-reviewed literature, methodologies can be developed based on its physicochemical properties and analytical methods used for similar compounds, such as other polyphenol derivatives.
A typical HPLC system for the analysis of this compound would involve a reversed-phase column (e.g., C18) due to the compound's moderate polarity. The mobile phase would likely consist of a gradient mixture of an aqueous component (such as water with a small percentage of formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a Diode Array Detector (DAD) to obtain UV spectra, or more selectively and sensitively, with a mass spectrometer (LC-MS). acs.org LC-MS/MS, in particular, would offer high specificity and low detection limits, which is essential for analyzing low concentrations in complex biological samples. mdpi.com
| Parameter | Typical Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Separation based on hydrophobicity |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component, aids in ionization for MS |
| Mobile Phase B | Acetonitrile or Methanol | Organic component, elutes the analyte |
| Flow Rate | 0.2 - 0.5 mL/min | Optimized for column dimensions and separation |
| Detection | Mass Spectrometry (MS) or Tandem MS (MS/MS) | Provides high sensitivity and selectivity |
| Injection Volume | 1 - 10 µL | Dependent on sample concentration and sensitivity |
This table represents a hypothetical HPLC method based on the analysis of similar natural product compounds, as specific literature for this compound quantification is not available.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For a compound like this compound, which may not be sufficiently volatile or thermally stable, a derivatization step might be necessary to convert it into a more suitable form for GC analysis. This could involve silylation to increase volatility and thermal stability.
Following derivatization, the sample would be injected into a GC system equipped with a capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms). The separation is achieved based on the compound's boiling point and interaction with the stationary phase. Detection is typically performed using a Flame Ionization Detector (FID) for general quantification or, more commonly, a Mass Spectrometer (GC-MS) for definitive identification and sensitive quantification. GC-MS provides structural information and allows for selected ion monitoring (SIM) for enhanced selectivity and lower limits of detection.
| Parameter | Typical Condition | Purpose |
| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) | High-resolution separation |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column |
| Inlet Temperature | 250 - 280 °C | Ensures rapid vaporization of the sample |
| Oven Program | Temperature gradient (e.g., 100°C to 300°C) | Separates compounds based on boiling points |
| Detection | Mass Spectrometry (MS) | Provides mass-to-charge ratio for identification |
| Derivatization | Silylation (e.g., with BSTFA) | May be required to increase volatility |
This table outlines a potential GC method. The necessity of derivatization would need to be experimentally determined for this compound.
Sample Preparation and Matrix Effect Considerations
The complexity of biological matrices requires extensive sample preparation to remove interferences such as proteins and phospholipids, which can suppress the analyte signal in mass spectrometry (a phenomenon known as the matrix effect) and damage the analytical column.
Common sample preparation techniques include:
Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent (e.g., acetonitrile) is added to the sample to precipitate proteins. While effective at removing proteins, it may not remove other interferences like phospholipids.
Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences by partitioning them between two immiscible liquids. An organic solvent in which this compound is soluble would be used to extract it from the aqueous biological sample.
Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup by using a solid sorbent to retain the analyte while interferences are washed away. The choice of sorbent (e.g., C18, mixed-mode) would depend on the chemical properties of this compound.
The matrix effect is a significant challenge in bioanalysis, particularly with LC-MS. It refers to the alteration of ionization efficiency (suppression or enhancement) of the target analyte due to co-eluting compounds from the matrix. To assess and compensate for the matrix effect, a stable isotope-labeled internal standard (SIL-IS) for this compound would be ideal. If a SIL-IS is unavailable, a structural analog can be used. The matrix effect is typically evaluated by comparing the analyte's response in a post-extraction spiked sample with its response in a pure solution.
Method Validation and Quality Control in this compound Analysis
A quantitative bioanalytical method must be rigorously validated to ensure its reliability and reproducibility. Method validation is performed according to guidelines from regulatory bodies and includes the assessment of several key parameters.
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |
| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification). |
| Precision | The degree of agreement among individual measurements when the procedure is applied repeatedly. | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | A linear regression with a correlation coefficient (r²) ≥ 0.99 is typically required. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible, though not necessarily 100%. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration. |
This table provides a general overview of method validation parameters. Specific criteria may vary based on regulatory guidelines.
Quality Control (QC) samples, prepared at low, medium, and high concentrations within the calibration range, are analyzed with each batch of study samples to monitor the performance of the validated method and ensure the integrity of the analytical run.
Conclusion
Ethyl Asterrate is a naturally occurring ester derivative of asterric acid, produced by certain fungal species. Its discovery and characterization contribute to the broader understanding of the chemical diversity of fungal metabolites. The documented acetylcholinesterase inhibitory activity of this compound suggests a potential for this compound in the context of neurodegenerative disease research. However, the current body of scientific literature on this compound is still developing. Further investigations are required to fully elucidate its physical and chemical properties, establish methods for its chemical synthesis, detail its biosynthetic pathway, and explore the full spectrum of its biological activities. Such research will be crucial in determining the potential applications of this natural product.
Computational and Theoretical Studies on Ethyl Asterrate
Molecular Docking Simulations of Ethyl Asterrate with Target Proteins
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a protein target.
Detailed research has been conducted on the interaction between this compound and its derivatives with acetylcholinesterase (AChE), a key enzyme in the nervous system and a target for drugs aimed at treating Alzheimer's disease. researchgate.net Molecular docking analyses have shown that this compound interacts with both the active catalytic site and the peripheral anionic site of AChE. researchgate.netmdpi.com This dual-site interaction is a promising feature for potent enzyme inhibitors.
The binding affinity of this compound to AChE has been quantified, showing a calculated free energy of binding (ΔG) of -9.74 kcal/mol. researchgate.netacs.org This strong binding energy corresponds to a moderate in vitro inhibitory activity, with a reported half-maximal inhibitory concentration (IC50) value of 20.1 μM. researchgate.netresearchgate.net The esterification of the parent compound, asterric acid, to form methyl and ethyl esters, appears to be crucial for this bioactivity, with the ethyl group providing a favorable contribution. mdpi.com
Specific interactions between this compound and the amino acid residues of AChE have been identified through docking simulations. acs.org These include:
Hydrogen Bonds: with residues ASP73, GLY119, GLY120, TYR123, SER124, TYR132, GLU201, and SER202.
π-σ Interactions: with TRP85 and TYR332.
π-Alkyl Interactions: with PRO87, PHE292, and PHE333.
Carbon-Hydrogen Bond: with HIS471.
These numerous points of contact stabilize the binding of this compound within the enzyme's active site gorge, explaining its inhibitory effect.
| Compound | Binding Free Energy (ΔG, kcal/mol) | IC50 (μM) |
|---|---|---|
| Asterric Acid | -7.89 | 66.7 |
| Mthis compound | -9.72 | 23.3 |
| This compound | -9.74 | 20.1 |
Data sourced from multiple studies. researchgate.netresearchgate.netacs.org The table shows that the ester derivatives, particularly this compound, have more favorable binding energies and lower IC50 values, indicating stronger inhibition compared to the parent asterric acid.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govresearchgate.net These models are used to predict the activity of new, unsynthesized molecules, thereby prioritizing experimental work. researchgate.net
As of the current literature review, no specific QSAR models have been published for this compound or a series of asterric acid derivatives. However, the principles of QSAR are highly applicable for predicting the bioactivity of such compounds. Numerous QSAR studies have been successfully performed on various classes of acetylcholinesterase inhibitors. peerj.comnih.gov
A hypothetical QSAR study on this compound and its analogs would involve several key steps:
Data Set Assembly: A series of structurally related diphenyl ether compounds, including this compound, with experimentally determined biological activities (e.g., IC50 values for AChE inhibition) would be compiled. peerj.com
Descriptor Calculation: For each molecule in the series, a wide range of numerical descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (like hydrophobicity, measured as logP), electronic properties (like dipole moment), and steric or topological properties (like molecular weight or shape indices). nih.govnih.gov
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that best correlates the descriptors with the observed biological activity. mdpi.comanalis.com.my
Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure it is robust and not a result of chance correlation. mdpi.com
Such a model could reveal which properties are most important for the AChE inhibitory activity of this class of compounds. For instance, it might confirm that hydrophobicity and specific steric features of the ester group are critical for potent inhibition, providing a clear, data-driven rationale for designing new and more effective derivatives. nih.gov
Quantum Chemical Calculations (Ab Initio and DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, such as Ab Initio methods and Density Functional Theory (DFT), are used to study the electronic properties of molecules from first principles. wikipedia.orgd-nb.info These methods provide fundamental insights into molecular geometry, orbital energies, charge distribution, and reactivity. researchgate.netchemrj.org
While specific, in-depth quantum chemical studies focused solely on this compound are not prominent in the reviewed literature, the methodologies have been extensively applied to related or simpler molecules like ethyl acetate (B1210297). researchgate.netfigshare.comnih.gov These studies demonstrate the utility of such calculations. DFT, particularly using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), is a common approach for optimizing molecular geometry and calculating electronic properties. mdpi.combiointerfaceresearch.com
For this compound, these calculations could provide valuable data:
Optimized Geometry: Determining the most stable three-dimensional structure of the molecule by finding the minimum on the potential energy surface.
Frontier Molecular Orbitals (FMOs): Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. biointerfaceresearch.com
Molecular Electrostatic Potential (MEP): Generating an MEP map, which illustrates the charge distribution across the molecule. researchgate.net This map reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding non-covalent interactions, such as those observed in the molecular docking with AChE.
Reactivity Descriptors: Calculating indices like ionization potential, electron affinity, and chemical hardness, which help in predicting the molecule's behavior in chemical reactions. mdpi.com
By applying these established theoretical methods, researchers can gain a deeper understanding of the intrinsic electronic characteristics that govern the bioactivity of this compound.
Conformational Analysis and Molecular Dynamics Simulations
A thorough conformational analysis of this compound, which does not appear to be published, would involve systematically rotating the key single bonds (e.g., those in the ethyl ester group and connecting the two phenyl rings) and calculating the potential energy of each resulting conformer. pressbooks.pub This process identifies the low-energy, most probable conformations of the molecule.
While conformational analysis provides a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior. mdpi.com MD simulations calculate the motion of atoms in a molecule over time by solving Newton's equations of motion. researchgate.net An MD simulation of this compound could:
Simulate its behavior in a solvent (e.g., water) to understand its structural stability and dynamics in a more biologically relevant environment.
Model the this compound-AChE complex over time to assess the stability of the binding pose predicted by molecular docking and reveal subtle conformational adjustments in both the ligand and the protein upon binding. researchgate.net
Explore the free energy landscape of its binding process, providing a more detailed picture of the thermodynamics and kinetics of the interaction.
Studies on related systems, such as ethyl acetate in various solutions, have successfully used MD simulations to probe intermolecular forces and structural properties, showcasing the power of this technique. rsc.org Applying these methods to this compound would provide crucial insights into the dynamic nature of its interaction with biological targets.
Future Research Perspectives and Biotechnological Implications
Exploration of Undiscovered Natural Sources for Ethyl Asterrate Production
This compound is a naturally occurring diphenyl ether. acs.org It was first identified as a synthetically known compound but was later isolated from natural sources. acs.org Researchers have successfully isolated this compound from fungi, particularly those found in unique and extreme environments.
Detailed findings show its presence in an Antarctic ascomycete fungus, Geomyces sp., which was isolated from a soil sample collected on King George Island. acs.orgnih.govresearchgate.net This discovery highlights extreme environments like Antarctica as a promising, yet largely unexplored, reservoir of fungi capable of producing novel bioactive secondary metabolites. researchgate.netikm.org.my Another identified source is the endophytic fungus Talaromyces aurantiacus FL15, which was isolated from Huperzia serrata. researchgate.netresearchgate.net
The exploration for new natural sources is critical. The fungi that produce these compounds, such as Pseudogymnoascus spp. from the Arctic, have been shown to possess a hidden biosynthetic potential for biologically active compounds. researchgate.net Future prospecting efforts could focus on other extremophilic or endophytic fungi, which may harbor the genetic pathways for producing this compound or its novel precursor molecules. Identifying new strains could lead to more efficient and diverse production platforms.
| Compound | Natural Source(s) | Environment |
| This compound | Geomyces sp., Talaromyces aurantiacus | Antarctic Soil, Endophytic |
| Asterric Acid | Aspergillus terreus, Penicillium frequentans, Geomyces sp. | Fungi |
| Mthis compound | Geomyces sp., Talaromyces aurantiacus | Fungi |
| n-Butyl Asterrate | Geomyces sp. | Antarctic Soil |
| Geomycins A, B, C | Geomyces sp. | Antarctic Soil |
| Ethyl Dichloroasterrate | Mappianthus tomentosus | Plant (Stems) |
Optimization of Biotechnological Production for Scalability
Currently, the production of this compound relies on laboratory-scale fungal fermentation. The Geomyces sp. strain was cultivated using a solid-substrate fermentation method to yield the compound. acs.orgresearchgate.net For this process to become commercially viable, significant optimization for scalability is required.
Future research should focus on several key areas of biotechnological production:
Strain Improvement: Genetic engineering of the producing fungal strains, such as Geomyces sp. or Talaromyces aurantiacus, could enhance yield. This could involve overexpressing key enzymes in the biosynthetic pathway or knocking out competing pathways.
Fermentation Process Optimization: The transition from solid-substrate to submerged liquid fermentation is often necessary for large-scale industrial production. This requires detailed studies on optimal culture conditions, including media composition, pH, temperature, and aeration. Although research on this compound specifically is limited, principles from the large-scale microbial production of other esters, like ethyl acetate (B1210297) by yeasts such as Kluyveromyces marxianus, could be adapted. nih.govresearchgate.nettu-dresden.de This includes developing process-integrated product recovery methods to handle the volatility of the compound and prevent feedback inhibition. nih.govtu-dresden.de
Heterologous Expression: A powerful strategy involves identifying the gene cluster responsible for this compound biosynthesis and expressing it in a well-characterized industrial host, such as Aspergillus niger or Saccharomyces cerevisiae. This approach can overcome limitations associated with the native producer, such as slow growth or complex nutritional requirements.
Rational Design of Novel this compound Analogs with Enhanced Activities
This compound has demonstrated moderate acetylcholinesterase (AChE) inhibitory activity, with an IC50 value of 20.1 μM. researchgate.net This biological activity provides a compelling starting point for the rational design of novel analogs with potentially enhanced potency and selectivity. The parent compound, asterric acid, and the methyl ester analog, mthis compound, also show AChE inhibitory activity, suggesting the diphenyl ether scaffold is key to its function. researchgate.netresearchgate.net
The design process can be guided by structure-activity relationship (SAR) studies. By synthesizing a library of this compound derivatives with modifications at various positions, researchers can identify the key structural features required for bioactivity. For instance, natural analogs like n-butyl asterrate and the more complex geomycins have been isolated, providing initial insights into tolerated structural modifications. acs.org Furthermore, the discovery of a chlorinated analog, ethyl dichloroasterrate, from a plant source suggests that halogenation could be a viable strategy to modulate activity. researchgate.net
Computational tools like molecular docking can be employed to simulate the binding of these analogs to the active site of target enzymes, such as AChE. researchgate.net This can help prioritize the synthesis of compounds with the highest predicted binding affinity, streamlining the discovery of more potent inhibitors.
Integration with Omics Technologies for Comprehensive Understanding
A deeper, systemic understanding of this compound biosynthesis can be achieved by integrating various "omics" technologies.
Genomics: Sequencing the genome of producing organisms like Geomyces sp. would allow for the identification of the polyketide synthase (PKS) and other tailoring enzyme genes responsible for synthesizing the asterric acid backbone and its subsequent esterification.
Transcriptomics: Analyzing the gene expression profile of the fungus under different culture conditions can reveal which genes are upregulated during this compound production, providing clues for metabolic engineering.
Proteomics: Studying the protein expression can validate the roles of enzymes predicted by genomic analysis.
Metabolomics: Comparative metabolomic analysis can be used to understand the global metabolic changes associated with high-yield production. One study successfully used this approach to regulate metabolic pathways and improve secondary metabolite synthesis in a polar fungus, demonstrating the power of this technique. researchgate.net
By integrating these data, a comprehensive model of the biosynthetic and regulatory networks can be constructed, providing a roadmap for rationally engineering the host strain for optimized production.
Potential Role in Chemical Biology Research Tools
Bioactive molecules like this compound can serve as valuable tools in chemical biology for probing biological pathways. Its demonstrated ability to inhibit acetylcholinesterase suggests it could be developed into a chemical probe to study the role of AChE in neurodegenerative diseases. researchgate.netresearchgate.net
Furthermore, the parent compound, asterric acid, is known to be an inhibitor of endothelin binding. acs.org This dual activity within the same class of molecules is intriguing. This compound and its rationally designed analogs could be used to dissect the signaling pathways of both AChE and endothelin receptors. By creating labeled versions of these compounds (e.g., with fluorescent tags or biotin), researchers could visualize their interactions with target proteins within cells, track their subcellular localization, and identify new binding partners, thereby illuminating complex biological processes.
Q & A
Q. What are the established laboratory synthesis protocols for Ethyl Asterrate, and how can purity be validated?
this compound is typically synthesized via esterification reactions, often using acid catalysis (e.g., sulfuric acid) or enzymatic methods. Key steps include:
- Reagent ratios : Optimize molar ratios of precursor acids (e.g., asterric acid) and ethanol to minimize side products .
- Characterization : Validate purity using nuclear magnetic resonance (NMR) for structural confirmation and gas chromatography (GC) for quantification of residual solvents .
- Quality control : Compare experimental IR spectra with reference data (e.g., NIST Chemistry WebBook) to confirm functional groups .
Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular structure?
- IR spectroscopy : Identify ester carbonyl (C=O) stretches (~1740 cm⁻¹) and hydroxyl (O–H) bands from residual acids .
- NMR : Use -NMR to confirm ethyl group integration (triplet at ~1.2 ppm for CH₃, quartet at ~4.1 ppm for CH₂) and -NMR to resolve the ester carbonyl carbon (~170 ppm) .
- Mass spectrometry : Employ high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties of this compound (e.g., solubility, melting point)?
Discrepancies often arise from differences in synthesis conditions or analytical methodologies. To address this:
- Standardize protocols : Replicate experiments using identical reagents, temperatures, and purification steps .
- Cross-validate data : Compare results across multiple techniques (e.g., differential scanning calorimetry for melting points vs. computational predictions) .
- Statistical analysis : Apply ANOVA or t-tests to assess variability between datasets and identify systematic errors .
Q. What computational modeling approaches are suitable for predicting this compound’s reactivity in novel solvent systems?
- Molecular dynamics (MD) simulations : Model solvation behaviors using force fields (e.g., OPLS-AA) to predict solubility parameters .
- Density functional theory (DFT) : Calculate reaction pathways for ester hydrolysis under acidic/basic conditions, focusing on transition states and activation energies .
- Validation : Benchmark computational results against experimental kinetics data (e.g., Arrhenius plots) to refine models .
Q. How can researchers design experiments to investigate this compound’s stability under varying environmental conditions?
- Accelerated stability testing : Expose samples to controlled humidity, temperature, and UV light, then monitor degradation via HPLC .
- Kinetic studies : Use pseudo-first-order models to quantify degradation rates and identify critical stability thresholds .
- Error mitigation : Include triplicate samples and negative controls to distinguish degradation from experimental artifacts .
Methodological Considerations
Q. What statistical methods are recommended for analyzing this compound’s bioactivity data in pharmacological studies?
- Dose-response curves : Fit data using nonlinear regression (e.g., Hill equation) to estimate EC₅₀ values .
- Outlier detection : Apply Grubbs’ test or Dixon’s Q-test to exclude anomalous data points .
- Multivariate analysis : Use principal component analysis (PCA) to correlate structural features with bioactivity .
Q. How should researchers address reproducibility challenges in this compound synthesis?
- Detailed documentation : Record exact reaction conditions (e.g., stirring speed, inert gas use) to minimize procedural variability .
- Collaborative verification : Share protocols with independent labs for cross-validation .
- Machine learning : Train algorithms on published synthesis data to predict optimal conditions for yield improvement .
Data Presentation and Ethical Compliance
Q. What guidelines ensure rigorous reporting of this compound research in academic journals?
- Structure : Follow IMRAD (Introduction, Methods, Results, Discussion) format, emphasizing reproducibility in Methods .
- Data transparency : Deposit raw spectra, chromatograms, and computational inputs in public repositories (e.g., Zenodo) .
- Ethical statements : Declare funding sources, conflicts of interest, and compliance with institutional review boards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
